molecular formula C11H13N3O B1464016 5-(3-methoxyphenyl)-N-methyl-1H-pyrazol-3-amine CAS No. 1334146-08-5

5-(3-methoxyphenyl)-N-methyl-1H-pyrazol-3-amine

Cat. No. B1464016
M. Wt: 203.24 g/mol
InChI Key: FWNXQHNUAKLNOT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole ring, which is a heterocyclic aromatic ring, and the 3-methoxyphenyl substituent, which is a phenyl ring with a methoxy group at the 3-position .


Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions, including substitutions, additions, and oxidations. The specific reactions that “5-(3-methoxyphenyl)-N-methyl-1H-pyrazol-3-amine” would undergo would depend on the reaction conditions and the other reactants present .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic rings would likely make it relatively stable and possibly soluble in organic solvents. The methoxy and amino groups could participate in hydrogen bonding, affecting its solubility and reactivity .

Scientific Research Applications

Synthesis and Characterization

  • The compound has been utilized as a precursor in the synthesis of novel pyrazole and pyrazolopyrimidine derivatives. These derivatives have shown promising cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting their potential in anticancer research (Hassan, Hafez, & Osman, 2014).
  • Another study focused on the regioselective synthesis of pyrazolo[1,5-a]pyrimidine analogs, presenting an environmentally benign and efficient method. These compounds were evaluated for their anti-inflammatory and anti-cancer activities, showing promising results (Kaping et al., 2016).

Biological Activities

  • Pyrazole derivatives have been explored for their inhibitory action against corrosion, particularly for protecting metals in acidic media. This application demonstrates the compound's potential in industrial and materials science, contributing to the development of new corrosion inhibitors (Chetouani et al., 2005).
  • In the field of drug discovery, the synthesis and characterization of various 1H-pyrazole derivatives prepared from "5-(3-methoxyphenyl)-N-methyl-1H-pyrazol-3-amine" and related compounds have been reported. These studies often aim at understanding the compounds' structure-activity relationships to develop new therapeutic agents (Wang et al., 2013).

Miscellaneous Applications

  • The compound and its derivatives have been investigated for their use in functional material science, such as modifying hydrogels through radiation-induced polymerization. These modified polymers show enhanced properties for potential use in medical applications due to their biocompatibility and antibacterial activities (Aly & El-Mohdy, 2015).

Safety And Hazards

Without specific information on this compound, it’s difficult to provide accurate safety and hazard information. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and potential harm .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. If it shows promising biological activity, it could be further studied as a potential therapeutic agent .

properties

IUPAC Name

5-(3-methoxyphenyl)-N-methyl-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-12-11-7-10(13-14-11)8-4-3-5-9(6-8)15-2/h3-7H,1-2H3,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWNXQHNUAKLNOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NNC(=C1)C2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-methoxyphenyl)-N-methyl-1H-pyrazol-3-amine

CAS RN

1334146-08-5
Record name 5-(3-methoxyphenyl)-N-methyl-1H-pyrazol-3-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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